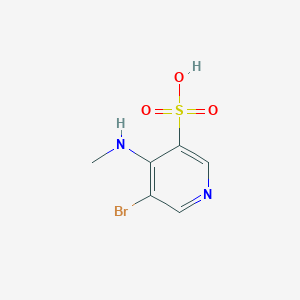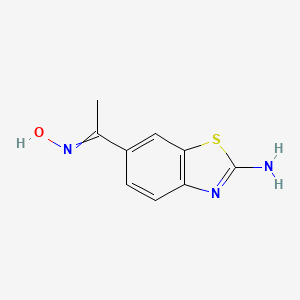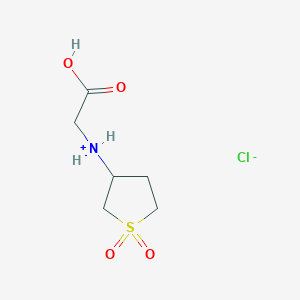
4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-metil-N-fenil-1H-pirazolo-3-carboxamida es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-amino-5-metil-N-fenil-1H-pirazolo-3-carboxamida generalmente implica la reacción del ácido 4-amino-5-metil-1H-pirazolo-3-carboxílico con anilina en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un disolvente orgánico como el diclorometano .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
4-amino-5-metil-N-fenil-1H-pirazolo-3-carboxamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los grupos amino y fenilo pueden participar en reacciones de sustitución con electrófilos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Electrófilos como haluros de alquilo en presencia de una base.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
4-amino-5-metil-N-fenil-1H-pirazolo-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático.
Medicina: Explorado por sus propiedades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de la 4-amino-5-metil-N-fenil-1H-pirazolo-3-carboxamida implica su interacción con objetivos moleculares específicos. Puede actuar como inhibidor de enzimas como las quinasas, que desempeñan un papel crucial en varios procesos celulares. El compuesto se une al sitio activo de la enzima, bloqueando su actividad y ejerciendo así sus efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 4-amino-1-metil-3-n-propil-1H-pirazolo-5-carboxamida
- 5-amino-3-(4-metilfenil)-1-fenilpirazolo
- 4-amino-1-metil-3-n-propil-5-pirazolocarboxamida
Singularidad
4-amino-5-metil-N-fenil-1H-pirazolo-3-carboxamida es única debido a su patrón de sustitución específico, que confiere actividades biológicas y reactividad química distintas. Su combinación de grupos amino, metilo y fenilo la convierte en un compuesto versátil para diversas aplicaciones en investigación científica e industria .
Propiedades
Fórmula molecular |
C11H12N4O |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-7-9(12)10(15-14-7)11(16)13-8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,16)(H,14,15) |
Clave InChI |
PFEADASLRODPEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C(=O)NC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)
![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)





![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)

![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
